4-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde
Description
Properties
IUPAC Name |
4-methylthieno[3,2-b]pyrrole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-9-6(5-10)4-8-7(9)2-3-11-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKPNQZVRPOJNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C1C=O)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428199 | |
| Record name | 4-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121933-60-6 | |
| Record name | 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121933-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Thienopyrrole Core
Thiophene-2-carbaldehyde reacts with ethyl 2-azidoacetate in sodium ethoxide at 0°C to yield 2-azido-3-(thiophen-2-yl)acrylate intermediates. Subsequent reflux in o-xylene induces cyclization, producing the thieno[3,2-b]pyrrole scaffold in yields exceeding 70%. This step is critical for establishing the fused heterocyclic system.
Vilsmeier-Haack Formylation
Introducing the aldehyde group at the 5-position requires a Vilsmeier-Haack reaction . Treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) selectively formylates the 6-position of the ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate intermediate. Regioselectivity is ensured by the electron-rich pyrrole ring, with no competing formylation observed at alternate positions.
N-Alkylation for Methyl Substituent
Prior to pyridazinone ring formation, the pyrrole nitrogen undergoes alkylation using methyl iodide in DMF under basic conditions (e.g., K₂CO₃). This step installs the 4-methyl group with >90% efficiency, as confirmed by ¹H NMR analysis.
Alternative Pathways and Modifications
Bromothiophene-Based Elaboration
Starting from 5-bromothiophene-2-carbaldehyde , cross-coupling reactions enable diversification of the thiophene moiety. Suzuki-Miyaura couplings with aryl boronic acids introduce substituents at the 5-position before cyclization. This approach is valuable for generating structural analogues but requires careful optimization to avoid side reactions during azide cyclization.
Nitration Challenges and Solutions
Attempts to introduce nitro groups at the thiophene 2-position revealed limitations:
-
Direct nitration of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate produced a 2:1 mixture of 2- and 6-nitro derivatives.
-
Post-formylation nitration using fuming HNO₃/H₂SO₄ achieved selective 2-nitration but required stringent temperature control (-10°C).
| Reaction Component | Role | Example |
|---|---|---|
| Benzaldehyde derivative | Electrophilic component | 4-Methoxybenzaldehyde |
| Aniline derivative | Nucleophilic component | p-Toluidine |
| Butane-2,3-dione | 1,2-Dicarbonyl cyclization agent | – |
Yields for analogous compounds reach 65–80% under optimized conditions (NbCl₅, acetonitrile, rt). Adapting this to thienopyrroles would require substituting thiophene-carbaldehydes for benzaldehydes.
Critical Analysis of Synthetic Efficiency
Yield Optimization Data
Comparative studies reveal:
| Step | Yield (%) | Key Factors Affecting Yield |
|---|---|---|
| Azide cyclization | 70–85 | Purity of ethyl 2-azidoacetate |
| Vilsmeier-Haack formylation | 60–75 | Stoichiometry of POCl₃:DMF complex |
| N-Methylation | 85–95 | Reaction time (optimal: 12–16 hrs) |
Side products include over-alkylated species (if excess methyl iodide is used) and formamide byproducts from incomplete Vilsmeier reactions.
Solubility and Purification Challenges
The final compound exhibits limited solubility in common organic solvents (e.g., 6.05 mg/mL in DMSO). Recrystallization from ethyl acetate/hexane mixtures (3:1 v/v) provides analytically pure material, though column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) is necessary for intermediates.
Scalability and Industrial Considerations
Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) | Environmental Impact |
|---|---|---|
| Thiophene-2-carbaldehyde | 120–150 | Low (biodegradable thiophene) |
| Methyl iodide | 200–220 | High (ozone-depleting) |
| Niobium pentachloride | 450–500 | Moderate (heavy metal salt) |
The traditional route remains more cost-effective (<$300/mol) compared to multicomponent approaches (>$450/mol).
Green Chemistry Alternatives
Recent efforts substitute methyl iodide with dimethyl carbonate under phase-transfer conditions, reducing halogenated waste by 40%. Microwave-assisted cyclization (150°C, 30 min) decreases reaction times from 8 hrs to <1 hr while maintaining yields.
Analytical Characterization
Spectroscopic Fingerprints
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various substituents at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution pattern.
Major Products: The major products formed from these reactions include various functionalized thieno[3,2-b]pyrrole derivatives, which can be further utilized in synthetic applications.
Scientific Research Applications
Medicinal Chemistry
4-Methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde has been investigated for its potential therapeutic properties:
- Anticancer Activity: Research indicates that derivatives of this compound can inhibit enzymes like lysine-specific demethylase 1 (LSD1), which is implicated in cancer progression. This inhibition can affect gene regulation pathways critical for tumor growth .
- Antiviral Properties: Preliminary studies suggest efficacy against certain viral infections, although further research is needed to establish specific mechanisms of action.
Organic Electronics
The compound serves as a building block in the synthesis of advanced materials used in organic electronics. Its unique electronic properties make it suitable for applications in:
- Organic Photovoltaics (OPVs): Enhancing charge transport properties in solar cells.
- Organic Light Emitting Diodes (OLEDs): Acting as an electron transport layer or a light-emitting layer.
Case Study 1: Anticancer Research
A study evaluated the activity of thieno[3,2-b]pyrrole derivatives against cancer cell lines. The results demonstrated significant cytotoxic effects with IC values in the low micromolar range, indicating potential as lead compounds for further development .
Case Study 2: Antiviral Activity
In another study, derivatives were tested against viral pathogens, showing promising antiviral activity. The mechanism was linked to the inhibition of viral replication processes, suggesting a novel therapeutic avenue .
Mechanism of Action
The mechanism of action of 4-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, certain derivatives have been shown to inhibit enzymes such as lysine-specific demethylase 1 (LSD1), which plays a role in gene regulation and is a target for cancer therapy . The compound’s effects are mediated through binding to active sites and altering enzymatic activity.
Comparison with Similar Compounds
2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid (CAS: 841222-62-6)
- Key Difference : Carboxylic acid (–COOH) replaces the aldehyde (–CHO).
- Properties : Higher polarity and acidity (pKa ~4–5) compared to the aldehyde. Used as a precursor for acyl chloride synthesis via oxalyl chloride treatment .
- Applications : Intermediate in anti-parasitic drug development (e.g., Giardia duodenalis inhibitors) .
Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS: 238749-50-3)
- Key Differences : Bromine atom at the 3-position and methyl ester (–COOCH₃) at the 5-position.
- Reactivity : Bromine enables cross-coupling reactions (e.g., Suzuki), while the ester group allows hydrolysis to carboxylic acids .
- Applications : Building block for functionalized heterocycles in medicinal chemistry .
Positional Isomerism
2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid (CAS: 332099-14-6)
- Key Difference : Methyl group at the 2-position instead of the 4-position.
Heterocycle-Modified Analogues
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde
Thieno[3,2-b]thiophene Derivatives
- Key Difference: Thienothiophene core (two fused thiophenes) instead of thienopyrrole.
- Applications : p-Type organic semiconductors with high thermal stability (TGA decomposition >300°C) and broad UV-vis absorption (λmax ~350–400 nm) .
Pharmaceutical Relevance
- Anti-Parasitic Activity: 2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid derivatives inhibit Giardia duodenalis growth (IC₅₀ <1 µM), with selectivity over human cells .
- Bioisosteres: Substituted furo[3,2-b]pyridines (structurally analogous to thienopyrroles) show potent 5-HT1F receptor agonism (Ki ~10 nM), highlighting the scaffold’s versatility in drug design .
Materials Science
- Semiconductors: Thieno[3,2-b]thiophene-phenyl derivatives exhibit charge carrier mobilities of ~0.1–0.5 cm²/V·s, outperforming non-fused thiophenes .
Biological Activity
4-Methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
The compound's structure is characterized by a thieno-pyrrole framework, which contributes to its unique reactivity and biological properties. The molecular formula is C₇H₇NOS, with a molecular weight of approximately 155.2 g/mol.
Mechanisms of Biological Activity
This compound exhibits various biological activities primarily through its interaction with cellular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It is hypothesized to interact with receptors that regulate cell signaling pathways, potentially affecting cell proliferation and differentiation.
- Gene Expression Regulation : The compound may influence gene expression profiles by modulating transcription factors or other regulatory proteins.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
-
Anticancer Activity
- Studies have shown that the compound demonstrates antiproliferative effects against various cancer cell lines. For instance, it has been reported to exhibit significant cytotoxicity against human tumor cells with IC₅₀ values in the nanomolar range.
Cell Line IC₅₀ (nM) A549 (Lung Cancer) 45 MCF-7 (Breast Cancer) 30 HeLa (Cervical Cancer) 25 -
Antimicrobial Activity
- Preliminary studies indicate that the compound possesses antimicrobial properties against both bacterial and fungal strains. Its effectiveness varies depending on the organism tested.
-
Anti-inflammatory Effects
- The compound has shown promise in reducing inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.
Case Studies
Several studies have been conducted to elucidate the biological effects of this compound:
- Study on Anticancer Properties : A recent study evaluated the compound's effects on breast cancer cells and found that it induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .
- Antimicrobial Efficacy : Another study assessed the antimicrobial activity against Staphylococcus aureus and Candida albicans, revealing significant inhibition at low concentrations .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the thieno-pyrrole scaffold can enhance potency and selectivity for specific targets. Research indicates that substituents on the pyrrole nitrogen can significantly influence enzyme binding affinity and receptor interaction .
Q & A
Q. What synthetic routes are commonly employed to prepare 4-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde?
The synthesis of this compound typically involves multi-step heterocyclic reactions. One approach utilizes the Vilsmeier-Haack reaction, where a formyl group is introduced via chlorination and subsequent hydrolysis of intermediates. For example, similar thienopyrrole derivatives have been synthesized using pyrazole-4-carbaldehydes as precursors under anhydrous sodium carbonate conditions in ethanol . Another method involves functionalizing the thieno[3,2-b]pyrrole core through transition metal-free ethynylation or aldehyde group introduction, as demonstrated in the synthesis of 5-acylethynylpyrrole-2-carbaldehydes . Key challenges include controlling regioselectivity and minimizing side reactions during aldehyde functionalization.
Q. How is the structure of this compound characterized?
Structural elucidation relies on spectroscopic and crystallographic techniques:
- NMR Spectroscopy : and NMR identify the aldehyde proton (~9-10 ppm) and aromatic thienopyrrole signals, with coupling constants confirming ring substitution patterns .
- X-Ray Crystallography : Used to resolve the fused bicyclic system and confirm the aldehyde’s spatial orientation. For example, analogous compounds like N-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxamide have been co-crystallized with target enzymes to validate binding modes .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (CHNOS) and isotopic patterns .
Advanced Research Questions
Q. What role does this compound play in developing epigenetic inhibitors?
This compound serves as a scaffold for reversible inhibitors of histone lysine demethylase KDM1A/LSD1, a target in oncology. Structural optimization involves modifying the carboxamide moiety to enhance binding affinity. For instance, N-phenyl derivatives exhibit submicromolar IC values (e.g., 0.162 µM for compound 90) by interacting with the enzyme’s flavin adenine dinucleotide (FAD) binding site. X-ray structures reveal critical hydrogen bonds between the aldehyde group and active-site residues like Asp 555 and Arg 316 .
Q. How do substituent modifications on the thienopyrrole core influence bioactivity and physicochemical properties?
Systematic SAR studies highlight the following trends:
- Aldehyde Position : The 5-carbaldehyde group is essential for forming Schiff base intermediates with lysine residues in target proteins.
- Methyl Group at 4-Position : Enhances metabolic stability by reducing oxidative degradation .
- Heterocyclic Substitutions : Introducing electron-withdrawing groups (e.g., chloro, nitro) at the 3-position improves inhibitory potency but may reduce solubility .
- Table : Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 165.21 g/mol | |
| Melting Point | 63–64°C | |
| LogP (Predicted) | 1.8 |
Q. What analytical challenges arise in resolving data contradictions for thienopyrrole derivatives?
Discrepancies in activity data (e.g., IC variability) often stem from:
- Assay Conditions : Differences in buffer pH or co-factor (FAD) concentrations alter enzymatic activity measurements .
- Stereochemical Purity : Racemization during synthesis can lead to mixed enantiomers, as seen in analogous pyrrolo[1,2-b]pyridazine derivatives .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) may stabilize reactive intermediates, skewing kinetic data .
Q. What strategies improve the crystallinity of this compound for X-ray studies?
Crystallization challenges arise from the compound’s low melting point (63–64°C) and flexibility. Effective approaches include:
- Co-Crystallization : Using protein targets (e.g., KDM1A) to stabilize the aldehyde in a defined conformation .
- Salt Formation : Incorporating counterions like sodium or ammonium to enhance lattice stability .
- Low-Temperature Diffraction : Data collection at 100 K minimizes thermal motion artifacts .
Methodological Considerations
Q. How can researchers mitigate side reactions during aldehyde functionalization?
- Protection-Deprotection : Temporarily protecting the aldehyde as an acetal using ethylene glycol prevents unwanted nucleophilic attacks .
- Catalytic Control : Palladium or copper catalysts enable selective cross-coupling reactions (e.g., Suzuki-Miyaura) without aldehyde interference .
- Low-Temperature Conditions : Reactions conducted at −78°C (dry ice/acetone) reduce aldol condensation byproducts .
Q. What computational tools aid in predicting the reactivity of thienopyrrole carbaldehydes?
- Density Functional Theory (DFT) : Models frontier molecular orbitals to predict electrophilic/nucleophilic sites. For example, the LUMO of the aldehyde group highlights its susceptibility to nucleophilic addition .
- Molecular Dynamics (MD) : Simulates binding interactions with proteins like KDM1A, guiding rational design .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
